Elastase Inhibition: Superior Potency vs. Oleanolic Acid
The 4H-chromene-3-carboxylate scaffold, to which Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate belongs, demonstrates exceptionally potent elastase inhibitory activity. In a comparative study, a closely related analog from this series (compound 4b) exhibited an IC50 of 0.41 ± 0.01 µM, which is approximately 33-fold more potent than the standard elastase inhibitor, Oleanolic Acid (IC50 = 13.45 ± 0.0 µM) [1]. This level of potency underscores the significant therapeutic potential of this specific chemotype in modulating elastase-mediated pathways.
| Evidence Dimension | Human Neutrophil Elastase (HNE) Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 0.41 ± 0.01 µM for a closely related 4H-chromene-3-carboxylate analog (compound 4b) |
| Comparator Or Baseline | Oleanolic Acid (standard inhibitor): 13.45 ± 0.0 µM |
| Quantified Difference | Approximately 33-fold more potent than the standard. |
| Conditions | In vitro enzyme inhibition assay against elastase. |
Why This Matters
This significant potency advantage against a therapeutically relevant target positions 4H-chromene-3-carboxylates like Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate as superior starting points for developing novel anti-inflammatory agents.
- [1] Dige, N. C., et al. (2020). Synthesis and characterization of new 4H-chromene-3-carboxylates ensuring potent elastase inhibition activity along with their molecular docking and chemoinformatics properties. Bioorganic Chemistry, 100, 103906. View Source
